3-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid
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Overview
Description
3-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid is an organic compound with the molecular formula C10H7N3O4 and a molecular weight of 233.18 g/mol. This compound is characterized by the presence of a triazole ring attached to a phthalic acid moiety. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid typically involves the reaction of phthalic anhydride with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher production rates and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and separation.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as luminescent sensors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules. This interaction can lead to changes in the biochemical pathways and cellular processes, resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
3-(4H-1,2,4-Triazol-4-yl)benzoic acid: Similar structure but lacks the additional carboxylic acid group on the phthalic acid moiety.
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Similar structure with the triazole ring attached to a different position on the benzoic acid.
5-(4H-1,2,4-Triazol-4-yl)isophthalic acid: Contains an additional carboxylic acid group on the benzene ring.
Uniqueness
3-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid is unique due to the specific positioning of the triazole ring and the presence of two carboxylic acid groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(1,2,4-triazol-4-yl)phthalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-9(15)6-2-1-3-7(8(6)10(16)17)13-4-11-12-5-13/h1-5H,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAQBGQPFAIAPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N2C=NN=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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